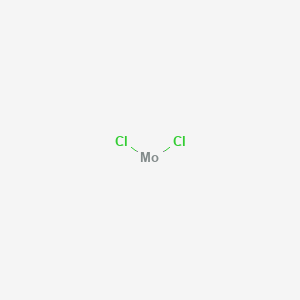

Molybdenum dichloride

Vue d'ensemble

Description

Molybdenum dichloride refers to chemical compounds with the empirical formula MoCl2 . It is used as a precursor to other molybdenum compounds . It is also an oxo-halide of molybdenum widely used as a catalyst for various organic transformations .

Synthesis Analysis

This compound can be prepared by the reaction of molybdenum (V) chloride with molybdenum metal . The reaction proceeds via the intermediacy of MoCl3 and MoCl4, which are also reduced by the presence of excess Mo metal .Molecular Structure Analysis

Gaseous this compound dioxide is a monomer, but upon condensation, it polymerizes to give a coordination polymer of uncertain structure .Chemical Reactions Analysis

This compound undergoes many reactions with retention of the Mo6 12+ core . Heating in concentrated HCl gives (H3O)2 [Mo6 Cl14]. The terminal chloride ligands are readily exchanged .Physical and Chemical Properties Analysis

This compound is a lustrous silver-white solid with typically metallic properties . It is a transition metal; hence it is less reactive than the typical metals and more reactive than the less typical metals .Applications De Recherche Scientifique

Biomedical Applications

- Therapeutics and Diagnostics : Molybdenum disulfide (MoS2) nanomaterials, especially in two-dimensional (2D) forms, have significant applications in the biomedical field. They are used in drug delivery, gene delivery, phototherapy, combined therapy, bioimaging, theranostics, and biosensing (Yadav et al., 2018).

Environmental Remediation

- Mercury Removal in Aquatic Systems : MoS2 nanosheets with widened interlayer spacing have shown high efficiency in removing mercury from industrial wastewater, reducing mercury concentration below U.S. Environmental Protection Agency limits for drinking water standards (Ai et al., 2016).

Electronic and Optoelectronic Devices

- Nanoelectronics and Flexible Devices : Few-layer MoS2 is being explored for potential applications in nanoelectronics, optoelectronics, and flexible devices due to its ultrathin layered structure and direct band gap (Ganatra & Zhang, 2014).

- Spintronic and Valleytronic Devices : MoS2's ability to control spin and valley degrees of freedom makes it a promising material for these advanced technological applications.

Energy Storage and Catalysis

- Lithium-Ion Batteries and Hydrogen Evolution : MoS2's unique properties have made it a target for investigations in catalysis, sensing, energy storage, electronics, and optoelectronics (Beaudette et al., 2020).

Sensor Technology

- Biosensors : The properties of two-dimensional MoS2, such as high electron mobility and photoluminescence, are utilized in developing various biosensors (Kalantar-zadeh & Ou, 2016).

Solid Lubrication

- Aerospace Applications : MoS2 is broadly used as a solid lubricant in various applications,including those in the aerospace industry. Its structure and tribological properties make it an ideal candidate for such applications (Vazirisereshk et al., 2019).

Chemical Synthesis

- Oxidative Transformations : Molybdenum pentachloride, a derivative of molybdenum, is used in oxidative coupling reactions of aryls, showcasing its strong Lewis acid character and high oxidation potential (Waldvogel & Trosien, 2012).

Material Science

- Polymer Composites : MoS2-based polymer composites have been developed for environmental applications such as the removal of organic dyes from aqueous solutions (Huang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dichloromolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBYSLAFGRVJME-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Mo]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoCl2, Cl2Mo | |

| Record name | molybdenum(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065502 | |

| Record name | Molybdenum chloride (MoCl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-17-6 | |

| Record name | Molybdenum chloride (MoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum chloride (MoCl2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum chloride (MoCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum chloride (MoCl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

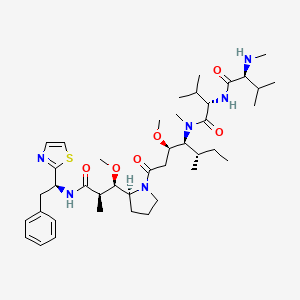

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)